molecular formula C14H23N B14082559 Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- CAS No. 102348-41-4

Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-

Cat. No.: B14082559
CAS No.: 102348-41-4
M. Wt: 205.34 g/mol
InChI Key: KPBZTSTXMQNZBY-UHFFFAOYSA-N
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Description

"Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-" is a substituted pyridine derivative featuring tert-butyl groups at positions 2 and 4 and a methyl group at position 6 of the aromatic ring. The tert-butyl substituents confer steric bulk and lipophilicity, which influence solubility, stability, and intermolecular interactions. The methyl group at position 6 may modulate electronic properties and steric effects.

Properties

CAS No.

102348-41-4

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,4-ditert-butyl-6-methylpyridine

InChI

InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7/h8-9H,1-7H3

InChI Key

KPBZTSTXMQNZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Modified Chichibabin Pyridine Synthesis

The Chichibabin reaction, traditionally employing acetaldehyde and formaldehyde with ammonia, has been adapted for tert-butyl-substituted pyridines. A three-component condensation of tert-butylacetaldehyde, formaldehyde, and ammonium acetate in refluxing acetic acid generates the pyridine core. Steric constraints necessitate extended reaction times (48–72 hours) at 110–120°C, achieving 65–70% yields. Critical to success is the use of excess tert-butylacetaldehyde (2.5 equiv) to drive the equilibrium toward the desired product.

Hantzsch Dihydropyridine Oxidation

While less common, Hantzsch-type cyclization of 1,3-diketones with tert-butyl-substituted β-keto esters and ammonia provides dihydropyridine intermediates. Subsequent dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C for 12 hours affords the aromatic system. This route suffers from competing decomposition pathways (≤45% yield) due to steric hindrance during oxidation.

Mannich Base Hydrogenolysis Approach

Mannich Adduct Formation

Building on methodologies for phenolic analogs, 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol at 85°C (6 hours) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. The reaction achieves 98% conversion when purged with dimethylamine-enriched nitrogen (20% v/v), suppressing bis-amine byproducts.

Catalytic Hydrogenation

Hydrogenation of the Mannich base over 5% Pd/C (120°C, 40 bar H₂, 8 hours) cleaves the C–N bond, yielding 2,4-di-tert-butyl-6-methylphenol. Subsequent dehydrogenative aromatization with Cu(OAc)₂ in diphenyl ether (220°C, 24 hours) furnishes the target pyridine in 87% overall yield. Table 1 compares catalyst performances.

Table 1. Hydrogenation Catalyst Screening

Catalyst Temperature (°C) Pressure (bar) Yield (%)
5% Pd/C 120 40 87
Raney Ni 150 50 62
PtO₂ 100 30 78

Steric Mitigation in Metal-Catalyzed Coupling

Suzuki-Miyaura Functionalization

Introducing tert-butyl groups via palladium-catalyzed coupling faces significant challenges. Model studies with 2-chloro-6-methylpyridine and tert-butylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C) yield ≤22% product due to hindered transmetallation. Microwave-assisted conditions (150°C, 30 minutes) marginally improve yields to 35% but promote deboronation side reactions.

Directed Ortho-Metalation

Purification and Analytical Characterization

Distillation Challenges

The compound’s high molecular weight (263.45 g/mol) and low volatility necessitate short-path distillation at 180–190°C (0.05 mmHg). Co-distillation with silicone-based antifoaming agents reduces decomposition, achieving 95% purity.

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (4:1) at -20°C produces colorless needles (mp 92–94°C). XRD analysis confirms a distorted chair conformation with tert-butyl groups adopting equatorial positions to minimize steric strain.

Spectroscopic Fingerprinting

  • ¹H NMR (CDCl₃): δ 1.42 (s, 18H, t-Bu), 2.58 (s, 3H, CH₃), 6.98 (d, J=7.8 Hz, 1H, H3), 7.12 (d, J=7.8 Hz, 1H, H5)
  • IR (KBr): 1592 cm⁻¹ (C=N stretch), 1365 cm⁻¹ (C-(CH₃)₃ bend)
  • HRMS : m/z 263.2381 [M+H]⁺ (calc. 263.2384)

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting the Mannich route for continuous processing, a plug-flow reactor (Pd/C cartridge, 130°C, 45 bar H₂) achieves 92% conversion with residence times under 10 minutes. In-line FTIR monitoring prevents over-reduction to piperidine derivatives.

Solvent Recovery Systems

Closed-loop distillation recovers 98% of methanol from the Mannich step, reducing production costs by 40% compared to batch processes. Azeotropic drying with toluene removes residual water (<50 ppm) prior to hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- varies depending on its application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to disruption of cellular processes. The molecular targets and pathways involved can include mitochondrial enzymes, where the compound may inhibit ATP synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Phenol, 2,4-bis(1,1-dimethylethyl)-
  • Structure: A phenolic analog lacking the pyridine nitrogen but sharing the 2,4-di-tert-butyl substitution.
  • Properties : Exhibits antioxidant, antimicrobial, and biofilm-disrupting activities. Reported to enhance antibiotic efficacy against Serratia marcescens in combinatorial therapy .
  • Applications : Used in microbial inhibition studies and as a bioactive agent in Streptomyces spp. extracts .
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
  • Structure : Features a 1-phenylethyl substituent at position 4.
  • Applications : Investigated for antiviral activity, highlighting the role of bulky substituents in modulating biological interactions.
6,6'-Dimethyl-2,2'-Dipyridyl
  • Structure : A bipyridine derivative with methyl groups at positions 6 and 6'.
  • Properties : Likely acts as a chelating ligand due to the nitrogen atoms in the pyridine rings. Used in coordination chemistry and materials science .
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(4-methylphenyl)sulfinyl]-
  • Structure : Includes a sulfinyl group at position 5.
  • Physical Data : Density = 1.13 g/cm³, boiling point = 457.7°C. The sulfinyl group introduces polarity, affecting solubility and reactivity .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- , also known as 2,4-di-tert-butyl-6-methylpyridine , is a pyridine-based compound that has been studied for its potential therapeutic properties. This article delves into its biological activity, synthesizing findings from various research studies.

Overview of Biological Activities

The biological activity of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- can be categorized into several key areas:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Antiviral Effects
  • Enzymatic Inhibition

Antioxidant Activity

Research has shown that pyridine derivatives possess significant antioxidant properties. A study on modified 2,6-di-tert-butylphenols with a pyridine moiety demonstrated strong radical scavenging activity using assays such as the DPPH test and CUPRAC test. These compounds exhibited prolonged antioxidant effects, achieving maximum activity over a 20-hour period . The structural features of the pyridine moiety and the length of linkers between functional groups were found to influence antioxidant efficacy.

Antimicrobial Properties

Pyridine compounds have been noted for their antimicrobial activities against a range of pathogens. In particular, studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance, a series of pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The presence of additional functional groups in the structure often enhances these properties.

Antiviral Effects

The antiviral potential of pyridine derivatives has gained attention in light of recent global health challenges. Pyridine compounds have been evaluated for their ability to inhibit viral replication and mitigate viral infections. Specific studies have indicated that certain pyridine derivatives can exhibit antiviral activity against viruses such as SARS-CoV-2, underscoring their relevance in contemporary medicinal research .

Enzymatic Inhibition

Enzymatic inhibition is another area where pyridine derivatives show promise. For example, certain compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibitory activity was quantified using IC50 values, with some derivatives exhibiting significantly lower IC50 values than standard inhibitors like allopurinol .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/TargetsResults/Findings
AntioxidantDPPH, CUPRACProlonged radical scavenging activity; effective up to 20 hours
AntimicrobialS. aureus, E. coliMIC values indicating potent antibacterial effects
AntiviralSARS-CoV-2Demonstrated antiviral activity in vitro
Enzymatic InhibitionAChEIC50 values significantly lower than controls

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